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Compound of Interest

Compound Name: Hexanate

Cat. No.: B13746143 Get Quote

This technical guide provides a comprehensive overview of the core physicochemical

properties of hexanoate, the conjugate base of hexanoic acid. Designed for researchers,

scientists, and professionals in drug development, this document summarizes key quantitative

data, details relevant experimental methodologies, and visualizes associated biological

pathways and experimental workflows.

Core Physicochemical Properties
Hexanoate, a six-carbon short-chain fatty acid anion, plays a role as both a human and plant

metabolite.[1] Its physicochemical characteristics are fundamental to its biological function and

behavior in various systems.

Quantitative Data Summary
The following table summarizes the key physicochemical properties of hexanoate and its

corresponding acid, hexanoic acid.
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Property Value Source

Chemical Formula C₆H₁₁O₂⁻ PubChem[1]

Molecular Weight 115.15 g/mol PubChem[1]

pKa (Hexanoic Acid) 4.88 BenchChem[2]

logP (Hexanoic Acid) 1.88 FooDB[3]

Water Solubility (Hexanoic

Acid)
9.72 g/L FooDB[3]

Melting Point (Hexanoic Acid) -3.4 °C ---

Boiling Point (Hexanoic Acid) 205 °C ---

Melting Point (Methyl

Hexanoate)
-71.0 °C Wikipedia[4]

Boiling Point (Methyl

Hexanoate)
149.5 °C Wikipedia[4]

Melting Point (Ethyl

Hexanoate)
-67 °C ChemicalBook[5]

Boiling Point (Ethyl

Hexanoate)
168 °C ChemicalBook[5]

Melting Point (Propyl

Hexanoate)
-68 °C Wikipedia[6]

Boiling Point (Propyl

Hexanoate)
186 °C Wikipedia[6]

Melting Point (Butyl

Hexanoate)
-68.4 °C PubChem[7]

Boiling Point (Butyl

Hexanoate)
208 °C PubChem[7]

Experimental Protocols
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Accurate determination of physicochemical properties is paramount in research and

development. The following sections detail standard methodologies for measuring pKa,

solubility, and logP.

Determination of pKa
The pKa, a measure of acid strength, is commonly determined using potentiometric titration or

spectrophotometric methods.[8]

Potentiometric Titration:

Preparation: A standardized solution of a strong base (e.g., NaOH) is prepared. The weak

acid (hexanoic acid) is dissolved in deionized water to a known concentration.

Titration: The acid solution is placed in a beaker with a calibrated pH electrode. The strong

base is added incrementally from a burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

The equivalence point is the point of steepest inflection. The pKa is the pH at the half-

equivalence point, where the concentrations of the acid and its conjugate base are equal.[9]

Spectrophotometric Method:

Preparation: A series of buffer solutions with known pH values are prepared. A stock solution

of the indicator (in this case, hexanoic acid if it has a suitable chromophore, or a pH

indicator) is also prepared.

Measurement: The absorbance of the indicator in each buffer solution is measured at a

specific wavelength where the protonated and deprotonated forms have different

absorbances.[8][10]

Analysis: The ratio of the absorbances is plotted against the pH. The resulting sigmoidal

curve will have an inflection point that corresponds to the pKa.[11]
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Workflow for pKa Determination by Potentiometric Titration.

Determination of Solubility
The solubility of a compound in a particular solvent is the maximum amount of that compound

that can be dissolved at a given temperature.

Shake-Flask Method:

Preparation: An excess amount of the solute (e.g., sodium hexanoate) is added to a known

volume of the solvent (e.g., water, ethanol) in a flask.

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant

temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

Separation: The undissolved solute is separated from the saturated solution by centrifugation

or filtration.

Quantification: The concentration of the solute in the clear, saturated solution is determined

using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or gravimetric

analysis.[12]
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Workflow for Solubility Determination by Shake-Flask Method.

Determination of logP
The partition coefficient (P), expressed as its logarithm (logP), quantifies the lipophilicity of a

compound by measuring its differential solubility in a biphasic system, typically octanol and

water.

Shake-Flask Method:

Preparation: A known amount of the compound is dissolved in a mixture of pre-saturated

octanol and water in a separation funnel.

Partitioning: The mixture is shaken vigorously to allow for the partitioning of the compound

between the two phases and then allowed to stand until the phases have completely

separated.

Quantification: The concentration of the compound in each phase is measured using an

appropriate analytical technique.

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration

in the octanol phase to the concentration in the aqueous phase.[11][13]

Biological Significance and Signaling
Fatty acids, including hexanoate, are not only metabolic intermediates but also act as signaling

molecules that can modulate various cellular processes.[14][15] They can influence the activity

of proteins such as G-protein coupled receptors (GPCRs), protein kinases, and ion channels.

[15]
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One key pathway involves the activation of free fatty acid receptors (FFARs), which are

GPCRs. For instance, long-chain fatty acids are known to activate FFAR1 and FFAR4.[16][17]

While hexanoate is a short-chain fatty acid, it can influence cellular signaling, and its

metabolism is integral to various pathways. The biosynthesis of hexanoyl-CoA, a derivative of

hexanoate, is a crucial step in the production of certain cannabinoids in Cannabis sativa.[18]
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Generalized Fatty Acid Signaling Pathway via a G-Protein Coupled Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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